[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine is a complex organic compound characterized by its unique molecular structure and multiple chlorine substitutions. Its molecular formula is , indicating the presence of four chlorine atoms, a dimethylamine group, and a phenyl ring with cyclohexadiene characteristics. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
The compound can be synthesized through chlorination processes involving suitable precursors. It is available from various chemical suppliers for research purposes, highlighting its relevance in both academic and industrial settings.
[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine falls under the category of chlorinated organic compounds. It is also classified as an aromatic amine due to the presence of the amine group attached to an aromatic ring.
The synthesis of [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine typically involves several key steps:
The reaction conditions are critical for ensuring selective chlorination at specific positions on the aromatic ring. Temperature control and the use of catalysts may be necessary to optimize yields.
The molecular structure of [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine features:
CN(C)c1cc(Cl)ccc1C1C(Cl)=C(Cl)C=CC1Cl
.[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine can undergo several types of chemical reactions:
The choice of reagents and solvents plays a crucial role in determining the reaction pathways and yields. Specific conditions must be optimized for each type of reaction to achieve desired outcomes.
The mechanism of action for [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine involves interactions with biological targets such as enzymes or receptors:
The compound exhibits notable reactivity patterns that make it suitable for further chemical modifications and applications in research.
[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethylamine finds utility across various scientific fields:
This compound's versatility underscores its importance in both academic research and industrial applications.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7